molecular formula C16H17NO4S B3017666 4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid CAS No. 690646-14-1

4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid

Cat. No. B3017666
CAS RN: 690646-14-1
M. Wt: 319.38
InChI Key: JLVDOUVDFOGCCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including diazotization, coupling reactions, and proton transfer derivatives, as seen in the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid and 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate . These methods could potentially be adapted for the synthesis of 4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid by incorporating the appropriate sulfonylamino and benzoic acid components.

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are commonly used to characterize the molecular structure of benzoic acid derivatives . These techniques could be applied to determine the molecular structure of 4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid, ensuring the correct placement of substituents and the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives can be influenced by the presence of substituents, as seen in the studies of various compounds . For instance, the presence of a dimethylamino group can lead to excited-state intramolecular proton transfer, as observed in the compound 2-(4-(dimethylamino)benzylideneamino)benzoic acid . Similar effects might be expected for 4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid, depending on its specific substituents and their electronic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties, such as solvatochromism, fluorescence, and thermal stability, are crucial for understanding the behavior of benzoic acid derivatives in different environments . For example, 2-(toluene-4-sulfonylamino)-benzoic acid exhibits solvatochromism and photochromic properties . These properties could also be relevant for 4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid and would require experimental investigation to fully characterize.

Scientific Research Applications

1. Metabolic Pathways in Novel Antidepressant Development

One of the scientific research applications of compounds related to 4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid is in the field of antidepressant drug development. For instance, Lu AA21004, a novel antidepressant, undergoes metabolism to form various metabolites, including a compound structurally similar to 4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid. This metabolite is formed through enzymatic pathways involving cytochrome P450 enzymes in human liver microsomes (Hvenegaard et al., 2012).

2. Polymorphism in Crystal Engineering

In the field of crystal engineering, derivatives of benzoic acid, including forms similar to 4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid, have been studied for their polymorphic properties. Research on two new polymorphs of 4-(N,N-dimethylamino)benzoic acid, a structurally related compound, showcases the significance of these derivatives in understanding crystal formation and its applications in material science (Aakeröy et al., 2005).

3. Chemical Sensing and Selectivity

Derivatives of benzoic acid, akin to 4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid, are used in chemical sensing due to their selectivity towards specific anions. For example, 4-(N,N-dimethylamino)benzoic acid shows notable affinity and selectivity to divalent anions, indicating potential applications in environmental monitoring and analytical chemistry (Hou & Kobiro, 2006).

4. Thermal and Rheological Properties in Polymer Science

In polymer science, the incorporation of benzoic acid fragments into polymers, such as polydimethylsiloxanes, alters their thermal and rheological properties. This research is essential for developing new materials with specific desired properties (Gorodov et al., 2018).

5. Organic Synthesis and Drug Development

Benzoic acid derivatives play a critical role in the synthesis of various compounds, including drug intermediates. For instance, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors, highlights the importance of these compounds in pharmaceutical development (Zhang et al., 2022).

properties

IUPAC Name

4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-3-4-12(2)15(9-11)22(20,21)17-10-13-5-7-14(8-6-13)16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVDOUVDFOGCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid

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